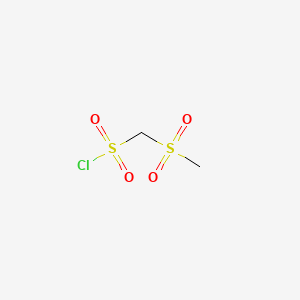

(methylsulfonyl)methanesulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

methylsulfonylmethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5ClO4S2/c1-8(4,5)2-9(3,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQDYGBSUPOHHMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20339445 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22317-89-1 | |

| Record name | Methylsulfonylmethylsulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20339445 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methanesulfonylmethanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Key Sulfonyl Chlorides

Introduction

The synthesis of organosulfur compounds is a cornerstone of modern chemical and pharmaceutical research. Among these, sulfonyl chlorides serve as critical intermediates in the production of a wide array of functional molecules, including sulfonamides, sulfonate esters, and other sulfur-containing heterocycles. While the specific entity "(methylsulfonyl)methanesulfonyl chloride" is not prominently documented in standard chemical literature, this guide provides a comprehensive overview of the synthesis pathways for two closely related and industrially significant compounds: methanesulfonyl chloride (MsCl) and chloromethyl methyl sulfone. These compounds are fundamental building blocks in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and mechanistic diagrams to facilitate a deeper understanding of their synthesis.

Part 1: Synthesis of Methanesulfonyl Chloride (CH₃SO₂Cl)

Methanesulfonyl chloride, commonly known as mesyl chloride, is a highly reactive organosulfur compound widely used for the activation of alcohols and amines.[1] Several synthetic routes have been established for its preparation, each with distinct advantages and applications.

Synthesis from Methane and Sulfuryl Chloride

A direct and atom-economical approach involves the free-radical reaction of methane with sulfuryl chloride.[2][3] This method is particularly notable for its use of abundant and low-cost starting materials.[4]

The liquid-phase reaction is conducted at a relatively low temperature in the presence of a free-radical initiator and a promoter, using 100% sulfuric acid as the solvent.[4][5]

| Parameter | Value | Reference |

| Reactants | Methane, Sulfuryl Chloride (SO₂Cl₂) | [2][5] |

| Solvent | 100% H₂SO₄ | [4] |

| Conditions | Low temperature, Free-radical initiator | [3][4] |

| Selectivity | High for methanesulfonyl chloride | [5] |

Synthesis from Methanesulfonic Acid

A common laboratory and industrial-scale synthesis involves the chlorination of methanesulfonic acid using a chlorinating agent such as thionyl chloride or phosgene.[2]

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, thermometer, and a separatory funnel, 1.5 moles of methanesulfonic acid is heated to 95°C.[6] Over a period of 4 hours, 2.0 moles of thionyl chloride is added while maintaining the temperature at 95°C.[6] The reaction mixture is held at this temperature for an additional 3.5 hours after the addition is complete.[6] The product is then purified by vacuum distillation.[6]

| Parameter | Value | Reference |

| Reactants | Methanesulfonic Acid, Thionyl Chloride | [2][6] |

| Molar Ratio (Acid:Chloride) | 1 : 1.33 | [6] |

| Temperature | 95°C | [6] |

| Reaction Time | 7.5 hours | [6] |

| Distillation Pressure | 20 mm Hg | [6] |

| Boiling Point | 64-66°C | [6] |

| Yield | 71-83% | [6] |

Synthesis from Sodium Methanesulfonate

An alternative route utilizes sodium methanesulfonate, often a by-product in other chemical processes, reacting it with thionyl chloride in the absence of a solvent.[7]

Dried sodium methanesulfonate is mixed with a catalyst (e.g., pyridine) and thionyl chloride.[7] The mixture is stirred, and the temperature is slowly raised from approximately 20°C to 70°C over 3.5 hours.[7] The reaction is maintained at this temperature until no more tail gas (SO₂) is produced.[7] After cooling, cold water is added to dissolve the solid byproducts. The lower organic layer is separated and purified by vacuum distillation to yield pure methanesulfonyl chloride.[7]

| Parameter | Value | Reference |

| Reactants | Sodium Methanesulfonate, Thionyl Chloride | [7] |

| Catalyst | Pyridine | [7] |

| Temperature Range | 20°C to 70°C | [7] |

| Yield | 80-93% | [7] |

| Product Purity | >98% | [7] |

Synthesis from Dimethyl Sulfoxide (DMSO)

Methanesulfonyl chloride can also be prepared via the anhydrous chlorination of dimethyl sulfoxide.[8]

The synthesis involves the anhydrous chlorination of dimethyl sulfoxide-d6 with chlorine, followed by an aqueous chlorination step.[8] This method has been particularly described for the preparation of the deuterated analogue, methanesulfonyl chloride-d3.[8]

| Parameter | Value | Reference |

| Reactant | Dimethyl Sulfoxide-d6 | [8] |

| Reagent | Chlorine | [8] |

| Yield | 52% | [8] |

| By-product | Dimethyl sulfone-d6 | [8] |

| Intermediate | Trichloromethyl methyl sulfide (-d3) | [8] |

Synthesis Pathways for Methanesulfonyl Chloride

Caption: Key synthetic routes to methanesulfonyl chloride.

Part 2: Synthesis of Chloromethyl Methyl Sulfone (CH₂ClSO₂CH₃)

Chloromethyl methyl sulfone is a useful synthetic intermediate. Its preparation typically involves the oxidation of a sulfide precursor.

Synthesis by Oxidation of Chloromethyl Methyl Sulfide

A common and effective method for synthesizing chloromethyl methyl sulfone is the oxidation of chloromethyl methyl sulfide. Various oxidizing agents can be employed, with hydrogen peroxide in diethyl ether being a practical choice for larger scale preparations.

A solution of hydrogen peroxide in diethyl ether is prepared by extracting 30% aqueous hydrogen peroxide with diethyl ether. To a stirred solution of acetic acid (catalyst) and the ethereal hydrogen peroxide solution, anhydrous magnesium sulfate is added, followed by the dropwise addition of α-chloromethyl methyl sulfide in diethyl ether at a rate that maintains a gentle reflux. The mixture is refluxed for 10 hours and then stirred for an additional 20 hours. After the reaction, the solid is filtered off, and excess peroxides are quenched with sodium sulfite. The etheral layer is separated, and the solvent is evaporated. The resulting crude product is recrystallized from ethanol to give pure chloromethyl methyl sulfone.

| Parameter | Value | Reference |

| Reactant | α-chloromethyl methyl sulfide | |

| Oxidizing Agent | Hydrogen peroxide in diethyl ether | |

| Catalyst | Acetic Acid | |

| Yield | 89% | |

| Melting Point | 56-57°C |

Synthesis Pathway for Chloromethyl Methyl Sulfone

Caption: Oxidation of chloromethyl methyl sulfide to chloromethyl methyl sulfone.

Safety Considerations

Methanesulfonyl chloride is a corrosive, toxic, and lachrymatory substance that reacts exothermically with water and other nucleophiles.[9] It should be handled with appropriate personal protective equipment in a well-ventilated fume hood.[9] Similarly, sulfuryl chloride is toxic, corrosive, and acts as a lachrymator, releasing hydrogen chloride upon contact with water.[10] All experimental procedures should be carried out with appropriate safety precautions in place.

References

- 1. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 2. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 3. Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Synthesis of methanesulfonyl chloride (MSC) from methane and sulfuryl chloride. | Semantic Scholar [semanticscholar.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. CN102584645A - Method for producing methanesulfonyl chloride by using sodium methanesulfonate under solvent-free condition - Google Patents [patents.google.com]

- 8. jstage.jst.go.jp [jstage.jst.go.jp]

- 9. benchchem.com [benchchem.com]

- 10. Sulfuryl chloride - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of (Methylsulfonyl)methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)methanesulfonyl chloride, also known by its IUPAC name methylsulfonylmethanesulfonyl chloride and CAS Number 22317-89-1, is a specialized organosulfur compound. It is utilized as a chemical intermediate in pharmaceutical research and other fine chemical syntheses.[1][2] Structurally, it is characterized by two sulfonyl groups, one of which is functionalized as a sulfonyl chloride. This technical guide provides a consolidated overview of its known physicochemical properties, available synthesis information, and reported biological activity. It is important to distinguish this compound from the more common and structurally simpler methanesulfonyl chloride (MsCl).

Physicochemical Properties

The quantitative physicochemical data for this compound are summarized in the table below. The data is compiled from publicly available chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 22317-89-1 | [1] |

| Molecular Formula | C₂H₅ClO₄S₂ | [1] |

| Molecular Weight | 192.64 g/mol | [1] |

| Appearance | Off-white solid | |

| Density | 1.675 g/cm³ | |

| Flash Point | 184 °C | |

| Water Solubility | 50 g/L | |

| Storage Conditions | Moisture sensitive, Hygroscopic. Store under Nitrogen at ambient temperatures. |

Synthesis and Reactivity

Experimental Protocols

For the general synthesis of sulfonyl chlorides, a common laboratory method involves the chlorination of sulfonic acids. A representative procedure for a related compound, methanesulfonyl chloride, involves reacting methanesulfonic acid with thionyl chloride.[3]

General Workflow for Sulfonyl Chloride Synthesis: This diagram illustrates a generalized workflow for the preparation of sulfonyl chlorides, which would be conceptually similar for this compound starting from its corresponding sulfonic acid.

Caption: Generalized workflow for the synthesis of sulfonyl chlorides.

Reactivity

As a sulfonyl chloride, this compound is expected to be a reactive electrophile. The sulfonyl chloride moiety is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity is fundamental to its use as an intermediate in organic synthesis.

The diagram below illustrates the expected logical relationships and primary reactions of a sulfonyl chloride functional group.

Caption: Common nucleophilic substitution reactions of sulfonyl chlorides.

Biological Activity and Applications

Immunosuppressive Effects

This compound has been described as an immunosuppressive agent.[3] It is reported to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine.[3] The precise mechanism of action and the specific signaling pathways involved have not been fully elucidated in publicly available literature.

TNF-α is a cytokine that binds to its receptors (TNFR1 and TNFR2) on target cells, initiating intracellular signaling cascades that lead to inflammation and other cellular responses. The inhibition of TNF-α production would disrupt these downstream pathways.

The following diagram illustrates the general principle of TNF-α signaling and the hypothetical point of inhibition by an agent like this compound.

Caption: Inhibition of TNF-α production as a mechanism of immunosuppression.

Applications in Drug Development

Given its role as a reactive intermediate and its reported immunosuppressive activity, this compound may be of interest to drug development professionals. Its potential to serve as a scaffold or building block for the synthesis of novel anti-inflammatory or immunomodulatory agents warrants further investigation. The presence of two sulfonyl groups offers multiple points for chemical modification, allowing for the exploration of structure-activity relationships.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, compounds containing the sulfonyl chloride functional group are generally treated as hazardous. They are typically corrosive, lachrymatory, and react with water and other nucleophiles, often releasing hydrochloric acid. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated chemical fume hood.

Conclusion

This compound is a specialized reagent with limited, though specific, data available in the public domain. Its physicochemical properties have been partially characterized, and it is reported to possess immunosuppressive activity via inhibition of TNF-α production. The lack of detailed experimental protocols and spectroscopic data highlights an information gap for this compound. The logical reactivity of its sulfonyl chloride group suggests its utility as a synthetic intermediate. Further research is required to fully characterize its properties, synthetic accessibility, and therapeutic potential.

References

(Methylsulfonyl)methanesulfonyl Chloride: A Technical Guide to its Application in the Synthesis of Bioactive Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Methylsulfonyl)methanesulfonyl chloride, a bifunctional sulfonyl chloride, serves as a key intermediate and building block in synthetic organic chemistry. While not typically recognized for its own intrinsic biological activity, its importance lies in its role as a versatile reagent for the construction of complex molecules with significant pharmacological properties. This technical guide provides an in-depth overview of its chemical characteristics, reactivity, and, most notably, its application in the synthesis of potent antibacterial agents. The "mechanism of action" of this compound is therefore best understood in the context of its chemical reactivity that facilitates the creation of biologically active compounds.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is essential for its safe handling and effective use in synthesis.

| Property | Value | Reference |

| CAS Number | 22317-89-1 | |

| Molecular Formula | C₂H₅ClO₄S₂ | |

| Molecular Weight | 192.64 g/mol | |

| Melting Point | 109 °C | [1] |

| Boiling Point | 380 °C | [1] |

| Density | 1.675 g/cm³ | [1] |

| Solubility | Soluble in water (50g/L) | [1][2] |

Core Reactivity: The Sulfonyl Chloride Functional Group

The reactivity of this compound is dominated by the presence of the sulfonyl chloride group (-SO₂Cl). The sulfur atom in this group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This electrophilicity makes it susceptible to nucleophilic attack by a wide range of nucleophiles, most notably amines and alcohols.

Reaction with Amines to Form Sulfonamides

A primary application of sulfonyl chlorides in medicinal chemistry is the formation of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide linkage is a common and important functional group found in a wide variety of therapeutic agents.

Reaction with Alcohols to Form Sulfonate Esters

Similarly, sulfonyl chlorides react with alcohols to produce sulfonate esters. This reaction is often employed to convert a poor leaving group (hydroxyl) into a good leaving group (sulfonate), facilitating subsequent nucleophilic substitution or elimination reactions.

Application in the Synthesis of DNA Gyrase and Topoisomerase IV Inhibitors

A significant application of this compound is demonstrated in the synthesis of novel heterocyclic derivatives with potent antibacterial activity. A patent (WO2010038081A2) describes the use of this reagent in the preparation of compounds that act by inhibiting bacterial DNA gyrase and/or topoisomerase IV. These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.

Experimental Protocol: Synthesis of a Sulfonamide Intermediate

The following is a representative experimental protocol adapted from the aforementioned patent, illustrating the use of this compound to introduce a key structural motif.

Objective: To synthesize a sulfonamide intermediate by reacting a primary amine with this compound.

Materials:

-

Appropriate primary amine starting material

-

This compound

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Tertiary amine base (e.g., Triethylamine, Diisopropylethylamine)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for chromatography)

Procedure:

-

Dissolve the primary amine starting material in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the tertiary amine base to the solution. The base acts as a scavenger for the hydrochloric acid byproduct.

-

Cool the reaction mixture in an ice bath (0 °C).

-

Slowly add a solution of this compound in the anhydrous solvent to the cooled reaction mixture with stirring.

-

Allow the reaction to warm to room temperature and stir for a specified period (monitoring by Thin Layer Chromatography is recommended to determine reaction completion).

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extract the product into an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the organic layer sequentially with dilute acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as silica gel column chromatography, to yield the desired sulfonamide intermediate.

Signaling Pathway: Inhibition of Bacterial DNA Gyrase

The final compounds synthesized using this compound as a building block exert their antibacterial effect by targeting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication. By inhibiting these enzymes, the compounds prevent the resealing of the DNA strands, leading to double-strand breaks and ultimately bacterial cell death.

Conclusion

This compound is a valuable reagent for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary "mechanism of action" is chemical in nature, enabling the formation of stable sulfonamide and sulfonate ester linkages. Through its application in the synthesis of novel heterocyclic compounds, it has contributed to the development of potent antibacterial agents targeting essential bacterial enzymes. A thorough understanding of its reactivity and safe handling procedures is crucial for its effective utilization in the laboratory and in the development of new therapeutic agents.

References

Spectroscopic Analysis of (Methylsulfonyl)methanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for (methylsulfonyl)methanesulfonyl chloride (CAS Number: 22317-89-1). Due to the limited availability of experimentally-derived public data for this specific compound, this document presents predicted spectroscopic values based on the analysis of its constituent functional groups and comparison with structurally similar molecules, such as methanesulfonyl chloride. This guide also outlines standardized experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, essential for the characterization of this and similar chemical entities.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 3.4 | Singlet | 3H | CH₃-SO₂ |

| ~ 5.0 | Singlet | 2H | SO₂-CH₂-SO₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~ 45 | CH₃-SO₂ |

| ~ 70 | SO₂-CH₂-SO₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~ 2950 - 3050 | C-H | Stretching |

| ~ 1350 - 1380 | S=O | Asymmetric Stretching |

| ~ 1150 - 1180 | S=O | Symmetric Stretching |

| ~ 700 - 800 | C-S | Stretching |

| ~ 550 - 650 | S-Cl | Stretching |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass-to-Charge Ratios (m/z) for this compound

| m/z | Proposed Fragment | Notes |

| 192/194 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 113 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride group |

| 99/101 | [SO₂Cl]⁺ | Sulfonyl chloride fragment (isotopic pattern) |

| 79 | [CH₃SO₂]⁺ | Methylsulfonyl fragment |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound by analyzing the magnetic properties of its atomic nuclei.

Methodology:

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a clean, dry vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the sample is free of particulate matter.

-

-

Instrumentation and Data Acquisition:

-

Place the NMR tube in the spectrometer's probe.

-

Tune and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying gentle pressure with the built-in clamp.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically subtract the background spectrum from the sample spectrum.

-

Identify and label the major absorption bands in the resulting spectrum.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Preparation:

-

Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL depending on the ionization technique.

-

-

Instrumentation and Data Acquisition (Electron Ionization - EI):

-

Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds.

-

The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV).

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

-

-

Data Processing:

-

The detector records the abundance of each ion.

-

The resulting mass spectrum plots the relative intensity of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Unveiling (Methylsulfonyl)methanesulfonyl Chloride: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Summary

(Methylsulfonyl)methanesulfonyl chloride, a complex organosulfur compound with the chemical formula C₂H₅ClO₄S₂, presents a unique molecular architecture of interest in advanced chemical synthesis. This guide provides a detailed overview of its discovery, historical synthesis, and physicochemical properties, drawing from available chemical literature and supplier data. While information on this specific molecule is not as widespread as its simpler analogue, methanesulfonyl chloride, this document collates the existing knowledge to serve as a foundational resource.

Introduction

This compound, identified by the CAS Number 22317-89-1, is a distinct chemical entity characterized by a sulfonyl chloride group attached to a carbon atom which is, in turn, bonded to a methylsulfonyl group. This structure, CH₃SO₂CH₂SO₂Cl, suggests its potential as a bifunctional reagent in organic synthesis, offering sites for both nucleophilic attack at the sulfonyl chloride moiety and potential reactions involving the methylene bridge. This guide aims to consolidate the fragmented information available on this compound, providing a centralized repository of its properties, synthesis, and potential applications.

Discovery and History

The precise date and discoverer of this compound are not prominently documented in readily available historical chemical literature. Its emergence is likely linked to the broader exploration of organosulfur compounds and their reactivity. The history of related compounds, such as bis(sulfonyl)methanes, dates back to the mid-20th century with the investigation of their unique chemical properties. While the specific historical narrative for this compound remains elusive, its existence is confirmed through its listing in chemical supplier catalogs and chemical databases.

A significant lead in its synthetic history points to the use of a precursor, 1-(chlorosulfonyl)methanesulfonyl chloride (CAS 35329-86-3). This suggests a multi-step synthetic pathway to arrive at the target molecule. Further investigation into the original literature surrounding this precursor is necessary to fully elucidate the historical context of this compound's first preparation.

Physicochemical Properties

This compound is typically available as a white to off-white powder. The compound is soluble in water. Key quantitative data are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₄S₂ | Thermo Fisher Scientific |

| Molecular Weight | 192.64 g/mol | Thermo Fisher Scientific |

| CAS Number | 22317-89-1 | Thermo Fisher Scientific |

| Appearance | White to off-white powder | Thermo Fisher Scientific |

| Melting Point | 109-111 °C | abcr GmbH |

| Flash Point | 110 °C | Biosynth |

| SMILES | CS(=O)(=O)CS(Cl)(=O)=O | Thermo Fisher Scientific |

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not widely published. However, based on the identified precursor, 1-(chlorosulfonyl)methanesulfonyl chloride, a plausible synthetic route can be postulated. The following represents a generalized, hypothetical experimental protocol that would require optimization and validation.

Hypothetical Synthesis of this compound from 1-(Chlorosulfonyl)methanesulfonyl chloride

Objective: To synthesize this compound by the selective reduction of one sulfonyl chloride group in 1-(chlorosulfonyl)methanesulfonyl chloride.

Materials:

-

1-(Chlorosulfonyl)methanesulfonyl chloride (CAS 35329-86-3)

-

A suitable reducing agent (e.g., sodium sulfite, a mild thiol)

-

An appropriate solvent system (e.g., a biphasic system of water and an organic solvent like dichloromethane or diethyl ether)

-

Buffer solution to control pH

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-(chlorosulfonyl)methanesulfonyl chloride in a suitable organic solvent.

-

Preparation of Reducing Agent Solution: In a separate beaker, prepare a solution of the chosen reducing agent in an aqueous buffer.

-

Reaction Execution: Cool the flask containing the starting material to 0-5 °C using an ice bath. Slowly add the reducing agent solution dropwise from the dropping funnel while maintaining the temperature and vigorously stirring the biphasic mixture. The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or ¹H NMR spectroscopy.

-

Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from an appropriate solvent system.

-

Characterization: Confirm the identity and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Logical Relationships in Synthesis

The synthesis of this compound from its dichlorinated precursor involves a selective chemical transformation. The logical workflow for this process is depicted in the diagram below.

Caption: A logical workflow diagram illustrating the key stages in the hypothetical synthesis of this compound.

Potential Reactions and Signaling Pathways

Due to the limited specific literature on this compound, no established signaling pathways involving this compound can be definitively described. However, based on its chemical structure, its potential reactivity can be inferred. The sulfonyl chloride group is a strong electrophile and is expected to react readily with nucleophiles.

Hypothetical Reaction Pathway

The diagram below illustrates a potential reaction of this compound with a generic nucleophile (Nu⁻), leading to the formation of a sulfonate derivative. This type of reaction is fundamental in the utility of sulfonyl chlorides in organic synthesis.

Caption: A diagram showing the expected reaction of this compound with a nucleophile.

Conclusion

This compound is a chemical compound with confirmed existence and basic characterization data available from commercial suppliers. While its detailed discovery, historical synthesis, and specific applications remain areas requiring further investigation, this technical guide provides a consolidated overview of the current knowledge. The postulated synthetic route from 1-(chlorosulfonyl)methanesulfonyl chloride offers a starting point for researchers interested in preparing this compound. The presence of two distinct sulfonyl-containing moieties suggests a rich potential for this molecule in the development of novel chemical entities and functional materials. Further research into its synthesis and reactivity is warranted to fully unlock its potential in various scientific and industrial domains.

Theoretical Insights into the Reactivity of Methanesulfonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl chloride (MsCl), a highly reactive organosulfur compound, is a cornerstone reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its utility stems from the exceptional leaving group ability of the mesylate group it installs, facilitating a wide array of nucleophilic substitution and elimination reactions. A profound understanding of the theoretical underpinnings of its reactivity is paramount for optimizing reaction conditions, predicting outcomes, and designing novel synthetic methodologies. This technical guide provides an in-depth analysis of the theoretical studies on the reactivity of methanesulfonyl chloride, supported by experimental data and detailed protocols.

Core Concepts in Methanesulfonyl Chloride Reactivity

The reactivity of methanesulfonyl chloride is dominated by the electrophilic nature of the sulfur atom, which is rendered electron-deficient by the two strongly electron-withdrawing oxygen atoms and the chlorine atom. This inherent electrophilicity dictates its reaction pathways with various nucleophiles. Theoretical and experimental studies have elucidated two primary mechanistic pathways for the reactions of methanesulfonyl chloride:

-

Bimolecular Nucleophilic Substitution (S(_N)2): This pathway is prevalent in solvolysis reactions (e.g., hydrolysis) and with many nucleophiles. The reaction proceeds via a backside attack of the nucleophile on the sulfur atom, leading to a trigonal bipyramidal transition state and inversion of configuration if the sulfur were a chiral center.[1][2][3]

-

Elimination-Addition (E1cb-like): In the presence of a non-nucleophilic base, methanesulfonyl chloride can undergo an E1cb-like elimination of HCl to form the highly reactive intermediate, sulfene (CH(_2)=SO(_2)). This intermediate is then rapidly trapped by a nucleophile, such as an alcohol.

Quantitative Analysis of Reactivity

Theoretical and experimental studies have provided valuable quantitative data on the reactivity of methanesulfonyl chloride, particularly for its solvolysis.

Table 1: Experimental Activation Parameters for the Hydrolysis of Methanesulfonyl Chloride in Water

| Parameter | Value | Units | Reference(s) |

| Activation Enthalpy ((\Delta H^{\ddagger})) | 16.3 | kcal/mol | [4] |

| Activation Entropy ((\Delta S^{\ddagger})) | -8.32 | cal mol | [2] |

| Heat Capacity of Activation ((\Delta C_p^{\ddagger})) | -55 | cal mol | [2] |

Table 2: Kinetic Solvent Isotope Effect (KSIE) for the Solvolysis of Methanesulfonyl Chloride

| Solvent System | k(_H)/k(_D) at 20 °C | Reference(s) |

| H(_2)O / D(_2)O | 1.568 ± 0.006 | [3] |

The significant negative entropy of activation and the kinetic solvent isotope effect are strong evidence supporting the bimolecular nature of the S(_N)2 transition state, which is more ordered than the reactants.

Reaction Mechanisms and Visualizations

S(_N)2 Mechanism for Hydrolysis

The hydrolysis of methanesulfonyl chloride in water proceeds through a concerted S(_N)2 mechanism where a water molecule acts as the nucleophile.

Caption: S(_N)2 mechanism for the hydrolysis of methanesulfonyl chloride.

E1cb-like Mechanism for Mesylation of Alcohols

In the presence of a non-nucleophilic base like triethylamine (Et(_3)N), the reaction with an alcohol proceeds via a sulfene intermediate.

Caption: E1cb-like mechanism for the mesylation of an alcohol.

Experimental Protocols

Kinetic Analysis of Methanesulfonyl Chloride Solvolysis by Conductimetry

This method follows the progress of the solvolysis reaction by measuring the increase in conductivity due to the formation of ionic products (methanesulfonic acid and HCl).

Materials:

-

Methanesulfonyl chloride

-

High-purity solvent (e.g., deionized water, ethanol)

-

Conductivity meter and probe

-

Constant temperature bath

-

Volumetric flasks and pipettes

Procedure:

-

Equilibrate a known volume of the desired solvent in the reaction vessel within the constant temperature bath to the target temperature.

-

Calibrate the conductivity meter according to the manufacturer's instructions.

-

Initiate the reaction by injecting a small, accurately known amount of methanesulfonyl chloride into the solvent with vigorous stirring.

-

Immediately begin recording the conductivity of the solution at regular time intervals.

-

Continue measurements until the conductivity reading becomes stable, indicating the completion of the reaction (the "infinity" reading).

-

The first-order rate constant (k) can be determined by plotting ln(C(_\infty) - C(t)) versus time, where C(\infty) is the conductivity at infinite time and C(_t) is the conductivity at time t. The slope of this line is -k.

General Procedure for the Mesylation of an Alcohol

This protocol describes the conversion of a primary or secondary alcohol to its corresponding mesylate.

Materials:

-

Alcohol

-

Methanesulfonyl chloride (1.1 - 1.5 equivalents)

-

Anhydrous non-nucleophilic base (e.g., triethylamine, pyridine; 1.2 - 2.0 equivalents)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware for inert atmosphere reactions

-

Ice bath

Procedure:

-

Dissolve the alcohol in the anhydrous solvent in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Add the non-nucleophilic base to the stirred solution.

-

Slowly add methanesulfonyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at 0 °C for 1-3 hours, or until completion as monitored by an appropriate technique (e.g., TLC, GC, LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na(_2)SO(_4), MgSO(_4)), and filter.

-

Remove the solvent in vacuo to yield the crude mesylate, which can be purified by recrystallization or column chromatography if necessary.

Conclusion

The reactivity of methanesulfonyl chloride is a well-studied area, with a strong consensus from both theoretical and experimental investigations pointing towards S(_N)2 and E1cb-like mechanisms as the predominant pathways. The quantitative data available from kinetic studies provide a solid framework for understanding and predicting its behavior in various synthetic contexts. The experimental protocols provided herein offer practical guidance for the application of this versatile reagent in research and development. Continued theoretical investigations, particularly in providing more extensive quantitative data for a wider range of reactions, will further enhance our ability to harness the full synthetic potential of methanesulfonyl chloride.

References

Thermal Stability and Decomposition of (Methylsulfonyl)methanesulfonyl Chloride: A Review of Available Data

For researchers, scientists, and drug development professionals, understanding the thermal stability of chemical reagents is paramount for ensuring safe handling, process development, and maintaining the integrity of synthetic pathways. This technical guide addresses the thermal stability and decomposition of (methylsulfonyl)methanesulfonyl chloride. However, a comprehensive review of publicly available scientific literature, safety data, and supplier information reveals a significant lack of detailed experimental data on the thermal properties of this specific compound.

While this compound, with the chemical formula C₂H₅ClO₄S₂ and CAS number 22317-89-1, is commercially available and used as a chemical intermediate, specific quantitative data regarding its thermal decomposition, such as onset temperature, enthalpy of decomposition, and decomposition products from techniques like Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), or Accelerating Rate Calorimetry (ARC), are not documented in readily accessible sources. Vendor specifications typically provide details on purity and appearance, noting it as a white to off-white powder, but do not include information on its thermal hazard potential.

Insights from the Closely Related Compound: Methanesulfonyl Chloride

In the absence of specific data for this compound, it is informative to consider the known thermal properties of the structurally related and more extensively studied compound, methanesulfonyl chloride (MsCl). It is crucial to emphasize that while insights can be drawn, the thermal behavior of this compound may differ significantly.

Methanesulfonyl chloride is known to be thermally unstable and decomposes upon heating. General safety information indicates that when heated to decomposition, it emits toxic and corrosive fumes, including hydrogen chloride and oxides of sulfur.[1][2][3] Safety Data Sheets (SDS) for methanesulfonyl chloride often state that thermal decomposition generates corrosive vapors, though specific decomposition temperatures are not consistently provided.[4]

Reactions of methanesulfonyl chloride are also known to be highly exothermic, particularly with water and other nucleophilic reagents.[2] This reactivity highlights the importance of careful temperature control when handling sulfonyl chlorides.

General Principles of Sulfonyl Chloride Decomposition

The decomposition of sulfonyl chlorides can proceed through various pathways, influenced by the structure of the molecule, the presence of impurities, and the conditions of heating. A potential, though unverified, decomposition pathway for sulfonyl chlorides could involve the homolytic cleavage of the S-Cl or C-S bonds at elevated temperatures, leading to the formation of radical species. These highly reactive intermediates would then undergo further reactions to form a complex mixture of gaseous products, including sulfur dioxide, hydrogen chloride, and chlorinated hydrocarbons.

Experimental Protocols for Thermal Stability Assessment

To ascertain the thermal stability of this compound, a series of established experimental protocols would be necessary. The following methodologies are standard in the field for characterizing the thermal hazards of chemical compounds.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference. It is a primary screening tool for identifying exothermic decomposition events.

Experimental Workflow for DSC Analysis

Caption: Workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the temperature at which decomposition and mass loss occur.

Experimental Workflow for TGA Analysis

Caption: Workflow for TGA analysis.

Accelerating Rate Calorimetry (ARC)

ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample undergoing an exothermic reaction.[5][6][7] It is considered the gold standard for assessing thermal runaway potential.[7]

Logical Relationship for ARC Experiment

Caption: Logical flow of an ARC experiment.

Conclusion and Recommendations

The current body of scientific knowledge lacks specific experimental data on the thermal stability and decomposition of this compound. While the behavior of the related compound, methanesulfonyl chloride, suggests a potential for thermal instability and hazardous decomposition, direct extrapolation of this data is not advisable for ensuring process safety.

For any application involving the heating of this compound, it is strongly recommended that a thorough thermal hazard assessment be conducted. This should include, at a minimum, DSC and TGA screening to determine the onset temperature of decomposition and the associated energy release. For processes where there is a potential for thermal accumulation, ARC studies are essential to fully characterize the runaway reaction potential. Such data is critical for the design of safe manufacturing processes, the implementation of appropriate engineering controls, and the development of emergency relief systems. Researchers and drug development professionals should treat this compound as potentially thermally hazardous until comprehensive experimental data is available.

References

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. Methanesulfonyl chloride | CH3ClO2S | CID 31297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 4. METHANESULFONYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 5. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 6. researchgate.net [researchgate.net]

- 7. Bis(methylsulfonyl)methane | C3H8O4S2 | CID 240586 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: (Methylsulfonyl)methanesulfonyl chloride (CAS: 22317-89-1)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

(Methylsulfonyl)methanesulfonyl chloride is a sulfonyl chloride compound with the following identifiers:

-

IUPAC Name: methylsulfonylmethanesulfonyl chloride

-

CAS Number: 22317-89-1[1]

-

Molecular Formula: C₂H₅ClO₄S₂[2]

-

Molecular Weight: 192.63 g/mol [2]

Table 1: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₂H₅ClO₄S₂ | [2] |

| Molecular Weight | 192.63 g/mol | [2] |

| Physical Form | Solid | N/A |

| Melting Point | 109-111 °C | N/A |

| Water Solubility | 50 g/L | [1][2][3] |

| Synonyms | This compound, methylsulfonylmethylsulfonyl chloride | [2][3] |

Experimental Protocols

Synthesis of this compound

A documented method for the synthesis of this compound involves the reaction of sodium (methylsulfonyl)methanesulfonate with phosphorus pentachloride in the presence of phosphorus oxychloride.

Experimental Procedure:

-

A mixture of sodium (methylsulfonyl)methanesulfonate (70 g, 0.359 mol) and phosphorus pentachloride (79.3 g, 0.381 mol) is prepared in 150 ml of phosphorus oxychloride.

-

The mixture is warmed to 70°C in an oil bath, leading to the slow evolution of hydrogen chloride gas and thinning of the slurry to allow for magnetic stirring.

-

The reaction mixture is then heated for 18 hours in an oil bath maintained at 80-90°C.

-

After cooling, the mixture is filtered, and the residue is washed with dry chloroform.

-

The addition of chloroform to the filtrate causes the precipitation of the product.

-

The precipitate is collected, washed with a small amount of chloroform, and dried over sodium hydroxide pellets.

Table 2: Quantitative Data for Synthesis

| Reactant/Product | Molecular Formula | Amount | Moles | Yield |

| Sodium (methylsulfonyl)methanesulfonate | C₂H₅NaO₅S₂ | 70 g | 0.359 | N/A |

| Phosphorus pentachloride | PCl₅ | 79.3 g | 0.381 | N/A |

| This compound | C₂H₅ClO₄S₂ | 28.5 g | 0.148 | 41% |

Spectroscopic Data for Product Verification:

-

Mass Spectrometry (MS): (direct-probe temperature, 20° C.) m/e 193 (M+H), 192 (M), 177 (M-CH₃), 157 (CH₃SO₂CH₂SO₂), 143, 141, 113 (CH₂SO₂Cl), 98 (CH₃SOCl), 94, 93 (CH₃SO₂CH₂), 79 (CH₃SO₂), 78, 64, 63 (CH₃SO).

-

Infrared Spectroscopy (IR): (cm⁻¹, strong and medium bands) 3045, 3025, 2995 s, 2930 s, 1405, 1390 s, 1380 s, 1360, 1335 s, 1325 sh, 1315 s, 1225, 1175 s, 1160 s, 1110 s, 980 s, 965, 860 s, 760 s, 695, 595 s, 515 s, 495 s, 460 s.

Caption: Synthesis workflow for this compound.

Use in Heterocyclic Synthesis

This compound has been used as a reagent in the synthesis of heterocyclic derivatives with potential antibacterial activity.[4]

Experimental Procedure Snippet:

In a specific step, a starting material is reacted with this compound (1.1 mmol, 200 mg) for 1 hour. The reaction is sealed and stirred at room temperature for 2 hours. Following completion (monitored by TLC), the mixture is diluted with chloroform and filtered. The filtrate is concentrated to yield the product.[4]

Applications in Drug Development

This compound is listed as a chemical and pharmaceutical intermediate.[3] Its utility in this area is exemplified by its use in the synthesis of novel heterocyclic compounds that are investigated for their potential as antibacterial agents through the inhibition of DNA gyrase and/or topoisomerase IV.[4] It is important to note that the biological activity is a property of the final synthesized compounds, not of this compound itself.

Biological Signaling Pathways

Based on available public information, there is no evidence to suggest that this compound is directly involved in any biological signaling pathways. Its primary role appears to be that of a chemical reagent in organic synthesis.

Safety and Toxicology

References

The Rising Potential of Methanesulfonyl Chloride Derivatives in Therapeutic Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the burgeoning field of (methylsulfonyl)methanesulfonyl chloride derivatives, with a primary focus on the biological activities of their resulting sulfonamide and methanesulfonamide analogs. Given the scarcity of data on "this compound" as a discrete entity, this paper centers on the derivatives synthesized from the widely utilized precursor, methanesulfonyl chloride (MsCl). These derivatives have demonstrated significant potential across a spectrum of therapeutic areas, including oncology, anti-inflammatory, antimicrobial, and antidiabetic applications. This document collates quantitative biological data, details key experimental methodologies, and visualizes critical pathways and workflows to serve as a vital resource for professionals in drug discovery and development.

Introduction to Methanesulfonyl Chloride and its Derivatives

Methanesulfonyl chloride (MsCl), the simplest organic sulfonyl chloride, is a highly reactive reagent pivotal in medicinal chemistry. Its primary utility lies in its reaction with primary or secondary amines to form stable methanesulfonamides (CH₃SO₂NRR') or with alcohols to form methanesulfonates (mesylates). The sulfonamide moiety is a well-established pharmacophore, prized for its ability to engage in strong hydrogen bonding with biological targets, thereby enhancing binding affinity and influencing pharmacokinetic profiles. This versatility has made methanesulfonyl chloride a foundational building block for creating diverse libraries of bioactive compounds.

Key Biological Activities and Quantitative Data

Derivatives of methanesulfonyl chloride, particularly sulfonamides, exhibit a wide array of biological activities. The following sections summarize the quantitative data associated with their most significant therapeutic applications.

Anticancer Activity

Methanesulfonamide derivatives have emerged as potent anticancer agents, primarily through the inhibition of tumor-associated enzymes like carbonic anhydrases (CAs) and interference with cell proliferation pathways.

Table 1: Anticancer Activity of Methanesulfonyl Chloride Derivatives

| Compound Class | Target Cell Line | Target Enzyme | IC50 / Ki | Reference |

| Pyrazoline Benzenesulfonamide (2g) | Various Human Cancer Cell Lines | - | GI50: 2.57 µM | [1] |

| Pyrazoline Benzenesulfonamide (2c) | Various Human Cancer Cell Lines | - | GI50: 2.57 µM | [1] |

| Pyrazoline Benzenesulfonamide (2b) | Various Human Cancer Cell Lines | - | GI50: 2.63 µM | [1] |

| 1,2,4-Oxadiazole-Sulfonamide (OX12) | Colorectal Cancer | CAIX | IC50: 4.23 µM | [2] |

| Imidazo[1,2-a]pyrimidine Derivative (3a) | A549 (Lung Carcinoma) | - | IC50: 5.988 µM | |

| Imidazo[1,2-a]pyrimidine Derivative (4d) | MDA-MB-231 (Breast Cancer) | - | IC50: 35.1 µM | |

| Sulfonamide Derivative (10) | - | hCA IX | Ki: Highly Selective | [3] |

| Sulfonamide Derivative (29) | - | hCA IX | Ki: 11.4 nM | [4] |

| Sulfonamide Derivative (28) | - | hCA IX | Ki: 45.2 nM | [4] |

Note: GI50 refers to the concentration causing 50% growth inhibition. Ki is the inhibition constant.

Anti-inflammatory Activity

A significant area of investigation for these derivatives is the development of selective cyclooxygenase-2 (COX-2) inhibitors, which offer anti-inflammatory benefits with potentially fewer gastrointestinal side effects than non-selective NSAIDs.

Table 2: Anti-inflammatory Activity of Methanesulfonyl Chloride Derivatives

| Compound Class/Substituent | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |

| 3-Aryl-4-(4-methylsulfonamidophenyl)-2(5H)furanone (H) | >100 | 1.8 | >55.6 | [2] |

| 1,2,3-Triazole-Benzenesulfonamide (6b) | >13.16 | 0.04 | 329 | [5] |

| 1,2,3-Triazole-Benzenesulfonamide (6j) | >12.48 | 0.04 | 312 | [5] |

| 1,3-Dihydro-2H-indolin-2-one (4e) | - | 2.35 | - | [6] |

| 1,3-Dihydro-2H-indolin-2-one (9h) | - | 2.42 | - | [6] |

| Celecoxib (Reference) | 14.7 | 0.05 | 294 | [5] |

Note: Selectivity Index (SI) is calculated as IC50 (COX-1) / IC50 (COX-2).

Antidiabetic Activity

Methanesulfonamide derivatives show promise in managing diabetes by inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and protein tyrosine phosphatase 1B (PTP1B).

Table 3: Antidiabetic Activity of Methanesulfonyl Chloride Derivatives

| Compound Class/Number | Target Enzyme | IC50 (µM) | Reference |

| Imine-linked Sulfonamide (3a) | α-Glucosidase | 19.39 | [1] |

| Imine-linked Sulfonamide (6) | α-Glucosidase | 22.02 | [1] |

| Imine-linked Sulfonamide (3b) | α-Glucosidase | 25.12 | [1] |

| Acarbose (Reference) | α-Glucosidase | ~27 (calculated) | [1] |

| Benzoylsulfonamide (18K) | PTP1B | 0.25 | [7] |

| Benzene-sulfonamide (10a) | PTP1B | Sub-micromolar | [3] |

Antimicrobial Activity

The foundational therapeutic use of sulfonamides is in their antibacterial action, where they act as competitive inhibitors of dihydropteroate synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.

Table 4: Antimicrobial Activity of Methanesulfonyl Chloride Derivatives

| Compound Class/Number | Target Organism | MIC (µg/mL) | Reference |

| Sulfonamide Derivative I | Staphylococcus aureus (clinical isolates) | 32 - 512 | [4][8] |

| Sulfonamide Derivative II | Staphylococcus aureus (clinical isolates) | 64 - 512 | [4][8] |

| Sulfonamide Derivative III | Staphylococcus aureus (clinical isolates) | 128 - 512 | [4][8] |

| Pterin-sulfamethoxazole conjugate (15) | Escherichia coli K12 | 10.9 (µM) | [9] |

| Chromone-derived Sulfonamide (5) | Gram-positive & Gram-negative bacteria | Most Active in Series | [10] |

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocols

Detailed and reproducible methodologies are critical for the evaluation of novel chemical entities. This section outlines the core experimental protocols cited for assessing the biological activities of methanesulfonyl chloride derivatives.

Synthesis of Pyrazoline Benzenesulfonamide Derivatives (General Protocol)

This two-step protocol is a widely used method for synthesizing a diverse range of pyrazoline benzenesulfonamide derivatives.[2]

-

Step 1: Claisen-Schmidt Condensation to form Chalcones

-

An appropriate aromatic ketone (1 equivalent) and an aromatic aldehyde (1.1 equivalents) are dissolved in ethanol.

-

A catalytic amount of a base (e.g., 10% aqueous sodium hydroxide) is added dropwise to the stirred solution at room temperature.

-

The reaction mixture is stirred for 6-8 hours until the reaction is complete (monitored by TLC).

-

The resulting precipitate (the chalcone intermediate) is filtered, washed with cold water until neutral, dried, and recrystallized from ethanol.

-

-

Step 2: Cyclization to form Pyrazolines

-

The synthesized chalcone (1 equivalent) and 4-hydrazinylbenzenesulfonamide hydrochloride (1.1 equivalents) are refluxed in a solvent mixture, such as ethanol with a catalytic amount of glacial acetic acid.

-

The reaction is heated at approximately 80°C for 8-10 hours.

-

Upon completion, the reaction mixture is cooled and poured into ice-cold water.

-

The solid product is collected by filtration, washed with water, dried, and purified by recrystallization to yield the final pyrazoline benzenesulfonamide derivative.

-

In Vitro Anticancer Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

-

Cell Culture: Human cancer cell lines (e.g., A549, HepG-2, MCF-7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

-

Compound Treatment: The test compounds are dissolved in DMSO to create stock solutions and then diluted to various concentrations in the culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A control group is treated with DMSO-containing medium only.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.

In Vitro COX-1/COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the production of prostaglandin G2 by COX enzymes.[5]

-

Reagent Preparation: The assay is typically performed using a commercially available kit (e.g., Cayman Chemical, Cat. No. 560131). Human recombinant COX-2 or ovine COX-1 enzyme, heme, reaction buffer (0.1 M Tris-HCl, pH 8.0), and arachidonic acid (substrate) are prepared according to the manufacturer's instructions.

-

Enzyme Incubation: The enzyme (COX-1 or COX-2) is pre-incubated with the test compound at various concentrations or a vehicle control (DMSO) for a defined period (e.g., 10 minutes) at 37°C in the reaction buffer.

-

Reaction Initiation: The enzymatic reaction is initiated by adding arachidonic acid to the mixture. The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

Reaction Termination: The reaction is stopped by adding a solution of saturated stannous chloride.

-

Quantification: The product, prostaglandin, is converted to a stable end-product and quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) as per the kit's protocol.

-

Data Analysis: The percentage of COX inhibition is calculated for each compound concentration relative to the vehicle control. IC50 values are determined from the dose-response curves.

Dihydropteroate Synthase (DHPS) Inhibition Assay

This assay determines the inhibitory effect of sulfonamides on the bacterial DHPS enzyme.[9]

-

Enzyme and Substrate Preparation: Recombinant DHPS enzyme is purified. The substrates, 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) and para-aminobenzoic acid (pABA), are prepared in an appropriate assay buffer.

-

Inhibition Assay: The reaction mixture contains the DHPS enzyme, DHPPP, and the test sulfonamide compound at various concentrations in the assay buffer.

-

Reaction Initiation: The reaction is initiated by the addition of pABA.

-

Detection: The activity of DHPS can be monitored using various methods. A common approach is a coupled spectrophotometric assay where the pyrophosphate (PPi) byproduct is detected.

-

Alternative Method (Competition Binding Assay): A fluorescence polarization (FP)-based competition binding assay can be used. A fluorescently labeled probe that binds to the DHPS active site is displaced by the inhibitor, leading to a change in fluorescence polarization.[9]

-

Data Analysis: The rate of reaction or the change in fluorescence is measured. The percentage of inhibition is calculated, and the IC50 or Ki value is determined from dose-response curves.

Visualizing Pathways and Processes

Diagrams created using Graphviz provide clear visual representations of complex biological pathways and experimental workflows.

Synthesis and Screening Workflow

Caption: Workflow for synthesizing and evaluating pyrazoline benzenesulfonamide derivatives.

COX-2 Inflammatory Pathway

Caption: Inhibition of the COX-2 pathway by methanesulfonamide derivatives.

Bacterial Folate Synthesis Pathway

Caption: Competitive inhibition of DHPS in the bacterial folate pathway.

PTP1B Insulin Signaling Pathway

Caption: PTP1B as a negative regulator of insulin signaling and its inhibition.

Conclusion and Future Directions

The derivatives of methanesulfonyl chloride, particularly sulfonamides, represent a highly versatile and promising class of compounds in modern drug discovery. The data compiled in this guide underscore their potential as anticancer, anti-inflammatory, antidiabetic, and antimicrobial agents. The established synthetic routes allow for extensive structural diversification, enabling fine-tuning of activity and selectivity against various biological targets.

Future research should focus on leveraging structure-activity relationship (SAR) studies to optimize the potency and pharmacokinetic profiles of existing lead compounds. Furthermore, exploring novel heterocyclic scaffolds in combination with the methanesulfonamide moiety could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles. As our understanding of the molecular targets and pathways deepens, the rational design of methanesulfonyl chloride derivatives will continue to be a cornerstone of therapeutic innovation.

References

- 1. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Development, biological evaluation, and molecular modelling of some benzene-sulfonamide derivatives as protein tyrosine phosphatase-1B inhibitors for managing diabetes mellitus and associated metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. idexx.com [idexx.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Antibacterial, antifungal and cytotoxic properties of some sulfonamide-derived chromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Sulfonylation Reactions Using Methanesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methanesulfonyl chloride (MsCl), often referred to as mesyl chloride, is a highly reactive organosulfur compound with the chemical formula CH₃SO₂Cl.[1] It serves as a crucial reagent in organic synthesis, primarily for the introduction of the methanesulfonyl (mesyl) group, a transformation known as sulfonylation. This process is of paramount importance in the fields of medicinal chemistry and drug development, where the conversion of alcohols to methanesulfonates (mesylates) transforms a poor leaving group (hydroxyl) into an excellent one, facilitating a variety of subsequent nucleophilic substitution, elimination, and reduction reactions.[2] Furthermore, the reaction of methanesulfonyl chloride with primary and secondary amines yields highly stable methanesulfonamides, a structural motif present in numerous pharmaceutical agents.[2][3]

These application notes provide detailed protocols for the use of methanesulfonyl chloride in common sulfonylation reactions, along with key safety considerations and a summary of relevant quantitative data.

Properties and Safety Considerations

Methanesulfonyl chloride is a colorless to pale-yellow liquid with a pungent odor.[1][4] It is soluble in polar organic solvents but reacts vigorously with water, alcohols, and many amines.[1]

Safety Precautions: Methanesulfonyl chloride is highly toxic, corrosive, and a lachrymator.[1][5] It can cause severe burns to the skin and eyes and is harmful if inhaled or ingested.[4][6] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat, must be worn.[4] Reactions involving methanesulfonyl chloride can be exothermic and may release toxic fumes of hydrogen chloride and sulfur oxides upon decomposition.[5]

Core Applications: Sulfonylation Reactions

The primary applications of methanesulfonyl chloride in research and development revolve around the formation of methanesulfonates and methanesulfonamides.

Formation of Methanesulfonates from Alcohols

The reaction of an alcohol with methanesulfonyl chloride in the presence of a non-nucleophilic base is a standard method for converting the hydroxyl group into a good leaving group, the mesylate.[2]

Reaction Scheme:

Experimental Workflow for Methanesulfonate Formation

Caption: General workflow for the synthesis of methanesulfonates.

Detailed Protocol: Mesylation of a Primary Alcohol

This protocol is a representative example for the conversion of an alcohol to a mesylate.[2][7]

Materials:

-

Primary alcohol (1.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Triethylamine (TEA) (2.0 - 2.5 eq)

-

Methanesulfonyl chloride (MsCl) (1.2 - 1.5 eq)

-

Water

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Standard glassware for work-up and purification

Procedure:

-

Dissolve the primary alcohol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine to the stirred solution.[7]

-

Add methanesulfonyl chloride dropwise to the reaction mixture via a dropping funnel, maintaining the temperature at 0 °C.[2][7]

-

After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methanesulfonate.

-

The crude product can be further purified by column chromatography if necessary.

Formation of Methanesulfonamides from Amines

Methanesulfonyl chloride reacts readily with primary and secondary amines to form stable methanesulfonamides.[1]

Reaction Scheme:

Experimental Workflow for Methanesulfonamide Formation

Caption: General workflow for the synthesis of methanesulfonamides.

Detailed Protocol: Synthesis of a Piperazine Sulfonamide

This protocol describes the synthesis of 1-(methylsulfonyl)-4-(2,3,4-trimethoxybenzyl)piperazine.[8]

Materials:

-

1-(2,3,4-Trimethoxybenzyl)piperazine (trimetazidine) (1.0 eq)

-

Dichloromethane (DCM)

-

Methanesulfonyl chloride (1.0 eq)

-

Triethylamine (1.2 eq)

-

Diluted hydrochloric acid

-

Saturated sodium carbonate solution

-

Brine

-

Anhydrous sodium sulfate

Equipment:

-

Reaction flask

-

Magnetic stirrer

-

Standard glassware for work-up

Procedure:

-

Prepare a solution of trimetazidine (1 mmol, 0.266 g) in dichloromethane (30 mL).[8]

-

Add methanesulfonyl chloride (1 mmol) to the solution.[8]

-

After 10 minutes, add triethylamine (1.2 mmol, 0.121 g) to the reaction mixture.[8]

-

Allow the reaction to proceed for 30 minutes.[8]

-

Sequentially wash the solution with diluted hydrochloric acid, a saturated solution of Na₂CO₃, and brine.[8]

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to obtain the product.[8]

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for sulfonylation reactions using methanesulfonyl chloride.

Table 1: Synthesis of Methanesulfonates

| Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| Primary Alcohol | Triethylamine | DCM | 0 to RT | 1-4 h | >90 | [2][7] |

| Secondary Alcohol | Triethylamine | DCM | 0 to RT | 2-6 h | 85-95 | [7] |

Table 2: Synthesis of Methanesulfonamides

| Amine Substrate | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |

| 1-(2,3,4-Trimethoxybenzyl)piperazine | Triethylamine | DCM | RT | 30 min | 93 | [8] |

| General Primary/Secondary Amines | Triethylamine | DCM | 0 to RT | 1-3 h | High | [1] |

| Ammonolysis | Gaseous Ammonia | Nitroethane | 40-50 | - | High | [3] |

| Ammonolysis | Gaseous Ammonia | Tetrahydrofuran | 40-50 | - | 96.7 | [3] |

Applications in Drug Development

The sulfonylation reactions described are fundamental in the synthesis of a wide array of pharmaceutical compounds.[3][9] The methanesulfonyl group is a key component in various drug candidates, contributing to their biological activity and pharmacokinetic properties. For instance, sulfonamides are a well-established class of therapeutic agents with diverse applications.[5][10] The conversion of alcohols to mesylates is a critical step in the synthesis of complex molecules, enabling the construction of intricate molecular architectures found in modern therapeutics.[2][9]

References

- 1. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Methanesulfonyl Chloride | Properties, Structure & Mesylation | Study.com [study.com]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ICSC 1163 - METHANESULFONYL CHLORIDE [inchem.org]

- 7. Methanesulfonyl Chloride [commonorganicchemistry.com]

- 8. mdpi.com [mdpi.com]

- 9. Methanesulfonyl Chloride Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application [researchandmarkets.com]

- 10. dovepress.com [dovepress.com]

Applications of Sulfonyl Chlorides in Organic Synthesis: A Guide for Researchers

Introduction

This document provides detailed application notes and protocols for the use of methanesulfonyl chloride (MsCl) and methanedisulfonyl chloride (MDSC) in organic synthesis. While the user query specified "(methylsulfonyl)methanesulfonyl chloride," this term is ambiguous. The vast majority of chemical literature points to methanesulfonyl chloride (MsCl, CH₃SO₂Cl) as a fundamental reagent. The literal interpretation of the query, a methylene bridge between two sulfonyl chloride groups, corresponds to methanedisulfonyl chloride (MDSC, CH₂(SO₂Cl)₂) . This guide will cover the applications of both reagents, with a primary focus on the ubiquitously used methanesulfonyl chloride.

These reagents are pivotal in drug development and medicinal chemistry for their ability to introduce sulfonyl functionalities. Methanesulfonyl chloride is primarily used to convert alcohols into excellent leaving groups and to synthesize stable sulfonamides from amines.[1][2] Methanedisulfonyl chloride, a bifunctional electrophile, is valuable for creating cross-linked structures or forming cyclic bis-sulfonamides.[3]

Part 1: Methanesulfonyl Chloride (MsCl)

Methanesulfonyl chloride (mesyl chloride) is a highly reactive organosulfur compound widely employed for two principal transformations: the formation of methanesulfonates (mesylates) from alcohols and the synthesis of methanesulfonamides from amines.[1][2]

Application 1.1: Activation of Alcohols via Mesylate Formation